4-amino-N-ethoxy-N'-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
4-amino-N-ethoxy-N’-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethoxy-N’-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the amino group: Amination reactions can be used to introduce the amino group at the desired position.
Ethoxylation and methoxylation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the oxadiazole ring.
Reduction: Reduction reactions can occur, potentially affecting the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Oxadiazole derivatives are used as ligands in catalytic reactions.
Material Science: These compounds are explored for their potential in creating novel materials with unique properties.
Biology
Antimicrobial Agents: Some oxadiazole derivatives exhibit antimicrobial activity.
Enzyme Inhibitors: They can act as inhibitors for specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: Oxadiazole derivatives are investigated for their potential as therapeutic agents in treating various diseases, including cancer and infections.
Industry
Agriculture: These compounds can be used in the development of pesticides and herbicides.
Pharmaceuticals: They are explored for their potential in creating new pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4-amino-N-ethoxy-N’-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its reaction.
Receptor modulation: It may interact with cellular receptors, altering their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-ethoxy-N’-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
- 4-amino-N-ethoxy-N’-(2-chlorophenyl)-1,2,5-oxadiazole-3-carboximidamide
- 4-amino-N-ethoxy-N’-(2-fluorophenyl)-1,2,5-oxadiazole-3-carboximidamide
Uniqueness
The uniqueness of 4-amino-N-ethoxy-N’-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methoxy group, for example, may enhance its solubility and interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
4-amino-N-ethoxy-N'-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-3-19-17-12(10-11(13)16-20-15-10)14-8-6-4-5-7-9(8)18-2/h4-7H,3H2,1-2H3,(H2,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCFLTKVVYTLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=NC1=CC=CC=C1OC)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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